2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
Description
Scaffold Optimization for Kinase Selectivity
The imidazo[1,2-b]pyridazine core is a privileged scaffold in kinase inhibitor design due to its ability to adopt planar conformations that mimic ATP’s adenine binding pocket. Unlike conventional ATP-competitive inhibitors, this scaffold engages non-canonical regions of the kinase domain, such as the NH2-terminal lobe helix AC, as demonstrated in crystallographic studies of PIM kinase inhibitors. This interaction mode avoids direct competition with ATP’s phosphate-binding region, reducing off-target effects and enhancing selectivity.
Structure-activity relationship (SAR) studies highlight the importance of substituents at the C-6 position of the imidazo[1,2-b]pyridazine ring. Methoxy groups at this position, as seen in 2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide , improve solubility and modulate electronic properties, facilitating hydrogen bonding with conserved residues like Lys67 in PIM1. Comparative analyses of imidazo[1,2-b]pyridazine derivatives reveal that minor structural modifications significantly impact inhibitory potency. For instance, replacing methoxy with bulkier alkoxy groups reduces affinity due to steric clashes, while halogen substitutions enhance hydrophobic interactions.
Targeting Oncogenic Kinases
The compound’s efficacy against hematopoietic malignancies stems from its inhibition of PIM kinases, which are overexpressed in acute myeloid leukemia (AML) and lymphoma. In cellular assays, derivatives bearing the imidazo[1,2-b]pyridazine scaffold suppress phosphorylation of downstream targets like BAD and eukaryotic translation initiation factor 4E–binding protein 1 (4E-BP1), disrupting survival signals in leukemic cells. For example, the closely related compound K00135 (IC50 = 12 nM for PIM1) reduced viability in MV4;11 AML cells by 80% at 1 μM.
| Kinase | IC50 (nM) | Cellular Activity |
|---|---|---|
| PIM1 | 12 | Suppresses BAD phosphorylation |
| PIM2 | 45 | Inhibits clonogenic growth |
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c1-29-21-9-8-19-24-18(12-27(19)26-21)14-4-7-16(23)17(11-14)25-20(28)10-13-2-5-15(22)6-3-13/h2-9,11-12H,10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXBKDBZQAFJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- A 4-chlorophenyl group.
- An N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl) moiety.
- An acetamide functional group.
This structural composition suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt the proliferation of cancer cells by interfering with signal transduction mechanisms.
Case Studies and Research Findings
- Kinase Inhibition :
-
Antitubercular Activity :
- While not directly tested on tuberculosis, related compounds have demonstrated significant antitubercular activity. For instance, a series of benzamide derivatives were evaluated against Mycobacterium tuberculosis, showing IC50 values ranging from 1.35 to 2.18 μM . This suggests that similar mechanisms might be exploitable for the subject compound.
- Cytotoxicity Studies :
Comparative Analysis
| Compound Name | Activity Type | IC50 (μM) | Cytotoxicity |
|---|---|---|---|
| This compound | Kinase Inhibitor | Not specified | Low |
| Related Benzamide Derivative | Antitubercular | 1.35 - 2.18 | Low |
Synthesis and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazo[1,2-b]pyridazin moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Fluorination and Methoxylation : Selective halogenation and methylation reactions are employed to introduce the fluorine and methoxy groups.
- Coupling Reactions : Final steps often involve coupling techniques such as Suzuki or Buchwald-Hartwig coupling to attach the phenyl and acetamide groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : 3,4-Difluoro-N-[2-Fluoro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl]Benzamide
- Structure : Replaces the acetamide group with a benzamide and substitutes 3,4-difluoro on the benzene ring.
- Properties: Molecular formula C₂₀H₁₃F₃N₄O₂ (average mass: 398.34 g/mol). The additional fluorine may increase metabolic stability .
Compound B : N-(tert-Butyl)-2-(4-Chlorophenyl)-2-(2-Methyl-5,11-Dioxo-5,11-Dihydro-6H-Indeno[1,2-c]Isoquinolin-6-yl)Acetamide (7s)
- Structure: Features an indeno[1,2-c]isoquinoline core instead of imidazopyridazine.
- Properties: The bulky tert-butyl group enhances lipophilicity but may reduce solubility. The indeno-isoquinoline core introduces additional hydrogen-bonding sites but increases steric hindrance. Synthesis yield: 59% .
Compound C : 2-{[4-(4-Chlorophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Acetamide
- Structure : Incorporates a triazole-sulfanyl group and trifluoromethyl substituent.
- Properties: The sulfanyl group increases susceptibility to oxidative metabolism.
Substituent Effects
*LogP estimated via substituent contributions.
- Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability and hydrogen bonding, while chlorine’s larger size enhances hydrophobic interactions.
- Methoxy Group : The 6-methoxy in the target compound may confer better solubility than tert-butyl or CF₃ groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
